molecular formula C6H9F2NO B8512363 4-(2,2-Difluoroethyl)pyrrolidin-2-one

4-(2,2-Difluoroethyl)pyrrolidin-2-one

Cat. No.: B8512363
M. Wt: 149.14 g/mol
InChI Key: KDLCLEZOUJBADO-UHFFFAOYSA-N
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Description

4-(2,2-Difluoroethyl)pyrrolidin-2-one is a pyrrolidinone derivative characterized by a 2,2-difluoroethyl substituent at the 4-position of the pyrrolidin-2-one scaffold. The 2,2-difluoroethyl group introduces electronegativity and lipophilicity, influencing the compound’s physicochemical properties and biological interactions.

Properties

Molecular Formula

C6H9F2NO

Molecular Weight

149.14 g/mol

IUPAC Name

4-(2,2-difluoroethyl)pyrrolidin-2-one

InChI

InChI=1S/C6H9F2NO/c7-5(8)1-4-2-6(10)9-3-4/h4-5H,1-3H2,(H,9,10)

InChI Key

KDLCLEZOUJBADO-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1=O)CC(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The 4-position substituent on pyrrolidin-2-one derivatives significantly impacts their biological activity and applications. Key comparisons include:

Table 1: Structural Comparison of Pyrrolidin-2-one Derivatives
Compound Name 4-Position Substituent Key Functional Groups Molecular Weight (g/mol) Primary Applications
4-(2,2-Difluoroethyl)pyrrolidin-2-one 2,2-Difluoroethyl Lactam, Fluorinated alkyl ~175.14* Agrochemicals, Pharmaceuticals (inferred)
1-{3-[4-(2-Chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (7) Piperazine-linked chloroaryl Lactam, Piperazine, Chlorophenyl ~363.87† Alpha1-adrenoceptor ligand (pKi = 7.13)
4-Ethyl-1-(phenylethyl)-pyrrolidin-2-one (7b/8b) Ethyl Lactam, Ethyl, Phenylethyl 235.31 (C15H18NO3) Synthetic intermediate, stereochemical studies
4-(2-Chloroethyl)-1-ethyl-3,3-diphenylpyrrolidin-2-one Chloroethyl, Diphenyl Lactam, Chloroethyl, Aryl 327.85 Pharmaceutical intermediate
1-(4-(Trifluoromethyl)benzyl)pyrrolidin-2-one Trifluoromethylbenzyl Lactam, Trifluoromethyl ~243.20‡ Fluorinated compound research

*Calculated based on formula C₆H₉F₂NO. †Calculated from structure in . ‡From .

Pharmacological and Functional Differences

  • Alpha-Adrenoceptor Affinity: Compounds with piperazine-aryl extensions (e.g., compound 7 in ) show high affinity for alpha1- and alpha2-adrenoceptors (pKi = 7.13–7.29), whereas the 2,2-difluoroethyl analog’s receptor interactions remain uncharacterized.
  • Antiarrhythmic Activity : Derivatives like 1-{3-[4-(2-ethoxy-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (compound 13, ED50 = 1.0 mg/kg iv) demonstrate potent antiarrhythmic effects. The difluoroethyl group’s electron-withdrawing nature could modulate cardiac ion channels differently compared to ethoxy or chloro substituents .
  • Hypotensive Effects : Substituents such as hydroxyl or fluorine atoms on the phenyl ring (e.g., compound 8 in ) enhance hypotensive duration (>1 hour). The difluoroethyl group may confer metabolic stability, prolonging activity in vivo .

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